molecular formula C23H17F2N3O6 B612275 1-acryloyl-3,5-bis((Z)-4-fluoro-3-nitrobenzylidene)azepan-4-one CAS No. 1431280-51-1

1-acryloyl-3,5-bis((Z)-4-fluoro-3-nitrobenzylidene)azepan-4-one

Cat. No. B612275
CAS RN: 1431280-51-1
M. Wt: 469.4008
InChI Key: SCKXBVLYWLLALY-CQRYCMKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acryloyl-3,5-bis((Z)-4-fluoro-3-nitrobenzylidene)azepan-4-one (abbreviated as 1-A-3,5-BFA) is a synthetic compound that has been extensively studied for its potential application in biomedical research. It has been used to study the mechanism of action of various biological processes and to develop new treatments for various diseases. This article will provide an overview of 1-A-3,5-BFA, including its synthesis method, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Treatment of Acute Myelocytic Leukemia (AML)

VLX1570 has shown potential in the treatment of Acute Myelocytic Leukemia (AML). It has been associated with the inhibition of the Ubiquitin-Proteasome System (UPS), which is essential for the viability of tumor cells . The compound induces oxidative stress, depletion of glutathione, and induction of high-molecular-weight (HMW) complexes . AML cells of diverse cytogenetic backgrounds have been found to be sensitive to VLX1570 .

Inhibition of the Ubiquitin-Proteasome System (UPS)

VLX1570 targets the UPS, which is known to be essential for the viability of tumor cells . The compound’s effectiveness in inhibiting the UPS has been demonstrated in AML cells .

Induction of Oxidative Stress

VLX1570 has been reported to induce oxidative stress in tumor cells . This property could potentially be exploited in the development of cancer therapeutics .

Depletion of Glutathione

The compound has been associated with the depletion of glutathione in tumor cells . However, this does not correlate to VLX1570 sensitivity .

Treatment of Lung Cancer

VLX1570 has shown potential in the treatment of lung cancer. It has been found to significantly inhibit lung cancer cells proliferation and colony formation . The compound induces a G2/M cell cycle arrest by downregulating CDK1 and CyclinB1 .

Induction of Endoplasmic Reticulum (ER) Stress

VLX1570 has been reported to induce ER stress in leukemia cell lines . This property could potentially be exploited in the development of cancer therapeutics .

Mechanism of Action

Target of Action

VLX1570 is a small molecule inhibitor that primarily targets the deubiquitinases (DUBs) that remove sterically bulky ubiquitin chains from proteins during processing in the 19S regulatory subunit of the proteasome . It shows selectivity for ubiquitin-specific protease-14 (USP14) with comparatively weaker inhibitory activity towards UCHL5 (ubiquitin-C-terminal hydrolase-5) .

Mode of Action

VLX1570 binds to and inhibits the activity of USP14, thereby expediting the accumulation of ubiquitin conjugates . This inhibition of DUB activity disrupts the normal functioning of the proteasome, leading to an accumulation of proteins that are marked for degradation but cannot be processed .

Biochemical Pathways

VLX1570 affects multiple biochemical pathways. It induces endoplasmic reticulum (ER) stress and blocks the Akt pathway in lung cancer cell lines . The compound’s action on these pathways leads to a disruption in cell cycle progression, DNA repair, metabolism, and cell survival .

Pharmacokinetics

In a phase 1 study, patients were treated with escalating doses of VLX1570 ranging from 0.05 to 1.2 mg/kg as a brief intravenous (IV) infusion . Due to its poor aqueous solubility, VLX1570 was formulated in polyethylene glycol, polyoxyethylated castor oil, and polysorbate 80 and administered as a brief IV infusion via a central venous catheter .

Result of Action

VLX1570 has been shown to significantly inhibit the proliferation of lung cancer cells and induce apoptosis . It also induces a G2/M cell cycle arrest by downregulating CDK1 and CyclinB1 . Moreover, VLX1570 significantly promotes the mitochondrial-associated apoptosis .

Action Environment

The action of VLX1570 can be influenced by environmental factors. For instance, interfering with ER stress by exposure to 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid sodium (TUDCA) can fortify the cytotoxicity of VLX1570 in human lung cancer cells . .

properties

IUPAC Name

(3Z,5Z)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2N3O6/c1-2-22(29)26-8-7-16(9-14-3-5-18(24)20(11-14)27(31)32)23(30)17(13-26)10-15-4-6-19(25)21(12-15)28(33)34/h2-6,9-12H,1,7-8,13H2/b16-9-,17-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKXBVLYWLLALY-CQRYCMKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(=CC2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)C(=CC3=CC(=C(C=C3)F)[N+](=O)[O-])C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CC/C(=C/C2=CC(=C(C=C2)F)[N+](=O)[O-])/C(=O)/C(=C\C3=CC(=C(C=C3)F)[N+](=O)[O-])/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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